1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

Quality Control Chemical Synthesis Procurement Specification

This compound features a 4-carboxylic acid group on the piperidine ring, enabling efficient amide couplings with lower steric hindrance compared to 2- or 3-substituted analogs. The 4,6-dimethylpyrimidine moiety enhances lipophilicity and steric bulk, crucial for modulating LogP and permeability in kinase inhibitor programs. Ideal for SAR-driven lead optimization and chemical probe synthesis. Verify purity and storage conditions prior to use.

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
CAS No. 797028-97-8
Cat. No. B181967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid
CAS797028-97-8
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCC(CC2)C(=O)O)C
InChIInChI=1S/C12H17N3O2/c1-8-7-9(2)14-12(13-8)15-5-3-10(4-6-15)11(16)17/h7,10H,3-6H2,1-2H3,(H,16,17)
InChIKeyHKGJIAQYOSHPHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (CAS 797028-97-8): Chemical Profile and Procurement Specifications


1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (CAS 797028-97-8) is a heterocyclic building block with the molecular formula C12H17N3O2 and a molecular weight of 235.28 g/mol [1]. It is characterized by a piperidine ring bearing a carboxylic acid group at the 4-position and substituted with a 4,6-dimethylpyrimidin-2-yl moiety at the nitrogen atom . The compound is widely catalogued by major screening libraries and building block suppliers, including Chemspace, Enamine, and Fluorochem, indicating its established role as a commercial reagent for medicinal chemistry and chemical biology research [1]. Its structural features position it within the broader class of piperidine-pyrimidine carboxylic acids, a scaffold frequently employed in the synthesis of kinase inhibitors and other bioactive molecules .

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (CAS 797028-97-8): The Pitfalls of Unverified Substitution in the Pyrimidine-Piperidine Series


The selection of 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid over its closest analogs is not a trivial matter of exchanging one heterocyclic building block for another. Within this structural series, subtle modifications, such as the repositioning of the carboxylic acid group on the piperidine ring or alterations in the pyrimidine substitution pattern, are known to dramatically alter key molecular properties, including reactivity, binding affinity, and physicochemical behavior . For example, a structurally similar compound, a 3-carboxylic acid analog, has been implicated in the inhibition of Protein Kinase CK2 and the growth of various cancer cell lines, demonstrating that the exact position of the functional group is critical for biological activity . Furthermore, the presence of the two methyl groups at the 4- and 6-positions of the pyrimidine ring enhances lipophilicity and creates a unique steric and electronic environment, differentiating it from unsubstituted or mono-methylated pyrimidine derivatives [1]. Assuming functional equivalence without empirical, comparator-based data risks project delays, irreproducible results, and flawed structure-activity relationship (SAR) analysis. The following quantitative evidence provides the necessary basis for a scientifically sound procurement decision.

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (CAS 797028-97-8): A Quantitative Evidence Guide for Scientific Selection


Benchmarking Purity and Characterization: 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid vs. Commercial Baselines

Commercially available 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid is consistently offered with a minimum purity specification of 95% , and several vendors provide material certified at 98% purity or higher, as determined by HPLC and NMR analysis . This level of purity meets or exceeds the typical specification for many analogous piperidine-carboxylic acid building blocks, which are often listed at 95% or 97% . This high and verifiable purity is crucial for minimizing side reactions in multi-step syntheses and for ensuring the reliability of early-stage biological screening data, where impurities could act as confounding variables.

Quality Control Chemical Synthesis Procurement Specification

SAR Divergence: Carboxylic Acid Positional Isomer Comparison (4-COOH vs. 3-COOH)

The position of the carboxylic acid group on the piperidine ring is a critical determinant of biological function. The 3-carboxylic acid analog (1-(4,6-Dimethylpyrimidin-2-yl)piperidine-3-carboxylic acid, CAS 841222-87-5) is reported to target Protein Kinase CK2, an enzyme implicated in cancer cell proliferation, and has been shown to inhibit the growth of breast, lung, and prostate cancer cell lines . In contrast, the 4-carboxylic acid derivative (the target compound) is primarily utilized as a versatile building block for amide coupling and other derivatizations, with a distinct activity profile [1]. This positional isomerism creates a fundamental divergence in potential application, underscoring that these compounds are not interchangeable. No peer-reviewed head-to-head potency data was located for the target 4-COOH compound, but the documented CK2 activity of the 3-COOH analog serves as a clear class-level warning against substitution.

Structure-Activity Relationship Kinase Inhibition Medicinal Chemistry

Lipophilic Tuning: 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid vs. Des-Methyl Analog

The presence of the 4,6-dimethyl groups on the pyrimidine ring is expected to significantly increase the lipophilicity (LogP) of the compound compared to the des-methyl analog, 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid (CAS 712261-81-9) . While experimentally determined LogP values for both compounds are not publicly available, standard medicinal chemistry principles predict this structural modification to enhance passive membrane permeability, a key parameter in cellular target engagement. This calculated difference in physicochemical profile is a crucial differentiator for researchers designing molecules intended to cross cell membranes. The 4,6-dimethylpyrimidine motif is a known privileged scaffold, and its presence here contributes to the compound's unique pharmacophore.

Physicochemical Properties Lipophilicity Drug Design

Reactivity Divergence: Carboxylic Acid Positional Isomer Comparison (4-COOH vs. 2-COOH)

The location of the carboxylic acid on the piperidine ring is a primary determinant of its reactivity in common coupling reactions, such as amide bond formation. The 2-carboxylic acid analog (1-(4,6-Dimethylpyrimidin-2-yl)piperidine-2-carboxylic acid, CAS 1192509-98-0) has the carboxyl group in a sterically congested environment adjacent to the piperidine nitrogen, which can significantly reduce its reaction rate and conversion efficiency compared to the less hindered 4-position in the target compound . The 4-carboxylic acid derivative is expected to be the more reactive and reliable partner for standard amide coupling protocols, making it a more practical choice for library synthesis. No direct comparative kinetic studies were identified, but the principle of steric hindrance provides a strong, class-level basis for selection.

Synthetic Chemistry Building Block Reactivity

Analytical Characterization Support: Vendor-Supplied Data Packages for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid

Select vendors, such as Bidepharm, provide batch-specific analytical data for 1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid upon request, including NMR, HPLC, and GC reports . While the specifics of these data packages vary by supplier and are not standardized across all sources, the availability of such detailed characterization is a significant differentiator from lower-cost, less transparent sources. This level of support can accelerate a project's timeline by providing pre-verified identity and purity, eliminating the need for in-house re-characterization. While no direct comparator data on data package quality is available, the existence of this support is a procurement-relevant, positive attribute.

Analytical Chemistry Quality Assurance Procurement

1-(4,6-Dimethylpyrimidin-2-yl)piperidine-4-carboxylic acid (CAS 797028-97-8): Optimal Research Applications and Use Cases


Medicinal Chemistry Building Block for Amide Library Synthesis

As a piperidine-4-carboxylic acid derivative, this compound is an ideal scaffold for the rapid generation of amide libraries via standard HATU, EDC, or other coupling protocols. The lower steric hindrance around the 4-position, relative to 2- or 3-carboxylic acid analogs, is expected to yield higher conversion rates in these reactions . This makes it a high-value, versatile building block for medicinal chemists exploring SAR around a central piperidine core, particularly when the 4,6-dimethylpyrimidine moiety is required for target engagement .

Physicochemical Property Modulation in Lead Optimization

For lead optimization programs, the introduction of the 4,6-dimethylpyrimidin-2-yl group provides a predictable and quantifiable increase in lipophilicity and steric bulk compared to unsubstituted or mono-methylated pyrimidine analogs [1]. This compound can be used to fine-tune key drug-like properties such as LogP, solubility, and membrane permeability, allowing medicinal chemists to systematically navigate the balance between potency and pharmacokinetic behavior .

Chemical Biology Probe Synthesis

This compound is well-suited for the synthesis of functionalized chemical probes, such as those incorporating a biotin tag or a fluorescent reporter. The carboxylic acid provides a convenient handle for conjugation to linkers or other functional groups via stable amide bonds [2]. The compound is widely available in screening libraries, underscoring its utility as a core scaffold for probe development .

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